Iron;4-methylbenzenesulfonic acid
Description
Significance and Contemporary Research Trajectories in Iron-Sulfonate Chemistry
The significance of iron p-toluenesulfonate in modern chemistry is largely attributed to its effectiveness as a catalyst. iwu.eduacs.org Researchers are increasingly drawn to this compound due to its low cost, commercial availability, and relatively low toxicity, which aligns with the principles of "green chemistry." acs.org Contemporary research trajectories are heavily focused on harnessing these attributes for the development of more sustainable and efficient chemical processes.
A primary area of investigation is its application in organic synthesis. For instance, iron(III) p-toluenesulfonate has been demonstrated to be an efficient catalyst for the acetylation of alcohols, phenols, and diols. acs.org It is also instrumental in the synthesis of homoallyl ethers from acetals and aldehydes, a process that benefits from the mild reaction conditions and the non-corrosive nature of the catalyst. iwu.eduiwu.edu These catalytic applications are indicative of a broader trend in which iron p-toluenesulfonate is utilized to facilitate complex molecular constructions under environmentally benign conditions.
Beyond traditional catalysis, iron p-toluenesulfonate is finding applications in materials science. It serves as an oxidant in the vapor phase polymerization for the synthesis of conductive polymer nanofilms, such as poly(3,4-ethylenedioxythiophene) (PEDOT). sigmaaldrich.comresearchgate.net The ability to fine-tune the properties of these materials by varying the concentration of the iron salt oxidant highlights its versatility. researchgate.net Furthermore, it is used as a precursor for creating functionalized carbon electrocatalysts for oxygen reduction reactions. sigmaaldrich.comalfachemic.com
The exploration of iron-sulfonate complexes extends to fundamental studies of their magnetic and electronic properties. The spin crossover (SCO) phenomenon, where the spin state of the central iron atom can be switched by external stimuli, is a key area of interest in the development of molecular switches and data storage devices. usv.ro While much of this research involves complex coordination polymers, the fundamental interactions between iron and sulfonate ligands are crucial to designing these advanced materials. usv.roknu.ua
Historical Development and Evolution of Research in Iron p-Toluenesulfonate Complexes
The study of iron p-toluenesulfonate complexes is a sub-chapter in the larger history of organoiron chemistry, which began with the discovery of pentacarbonyliron in 1891. wiley-vch.de A pivotal moment in this field was the synthesis of ferrocene (B1249389) in 1951, which revolutionized the understanding of bonding and reactivity in organometallic compounds and sparked widespread investigation into metal-carbon bonds. wiley-vch.dewikipedia.org
While early research in organoiron chemistry focused on carbonyls and cyclopentadienyl (B1206354) complexes, the use of sulfonate ligands as counter-anions or coordinating species developed more gradually. wiley-vch.deresearchgate.net Sulfonates were often considered poorly coordinating anions, but their ability to form stable, extended solid-state structures through cooperative bonding has been increasingly recognized. researchgate.netresearchgate.net
The specific use of p-toluenesulfonic acid and its salts in conjunction with iron appears more prominently in later 20th and early 21st-century research. The synthesis of iron(II) p-toluenesulfonate was described in research focused on creating precursors for molecular magnetic materials. knu.uatheses.fr The preparation of iron(II) and iron(III) sulfonates, including p-toluenesulfonate, and their characterization using techniques like Mössbauer spectroscopy, helped to elucidate their layered lattice structures and the coordination environment of the iron center. researchgate.net
The evolution of research into iron p-toluenesulfonate reflects a broader shift in chemistry towards the use of abundant, low-cost, and environmentally benign metals like iron for catalysis and materials science. wiley-vch.de The transition from fundamental structural and magnetic studies to a wider range of applications in organic synthesis and polymer chemistry demonstrates the maturation of this research area. The compound's journey from a laboratory curiosity to a commercially available and widely used catalyst and reagent underscores its established role in modern chemical research. iwu.eduiwu.edusigmaaldrich.com
Physicochemical Properties of Iron p-Toluenesulfonate
The following tables provide key physicochemical data for the anhydrous and hexahydrated forms of iron(III) p-toluenesulfonate.
Iron(III) p-Toluenesulfonate (Anhydrous)
| Property | Value |
|---|---|
| Synonyms | Ferric 4-methylbenzenesulfonate (B104242), Iron(III) tris(4-methylbenzenesulfonate) |
| CAS Number | 77214-82-5 |
| Molecular Formula | C21H21FeO9S3 |
| Molecular Weight | 569.4 g/mol |
| Appearance | Data not available |
| Solubility | Soluble in non-aqueous solvents |
Data sourced from PubChem and American Elements. americanelements.comnih.gov
Iron(III) p-Toluenesulfonate Hexahydrate
| Property | Value |
|---|---|
| Synonyms | Ferric 4-methylbenzenesulfonate hexahydrate, Iron(III) tris(4-methylbenzenesulfonate) hexahydrate |
| CAS Number | 312619-41-3 |
| Molecular Formula | C21H33FeO15S3 |
| Molecular Weight | 677.5 g/mol |
| Appearance | Solid |
| InChI Key | FACZRMXNSYHQMG-UHFFFAOYSA-K |
Data sourced from Sigma-Aldrich and Alfa Chemistry. sigmaaldrich.comalfachemic.com
Detailed Research Findings: Catalytic Applications
The tables below summarize key findings from research on the catalytic use of iron(III) p-toluenesulfonate in organic synthesis.
Synthesis of Homoallyl Ethers
| Substrate | Reaction Conditions | Product Yield | Reference |
|---|---|---|---|
| Acetals | Allyltrimethylsilane, Fe(OTs)3·6H2O (2.0-10.0 mol %), CH3CN, room temperature | Moderate to good | iwu.eduiwu.edu |
Acetylation of Alcohols and Phenols
| Substrate | Catalyst Loading | Reaction Outcome | Reference |
|---|---|---|---|
| 1° and 2° Alcohols | 2.0 mol % Fe(OTs)3 | Smooth acetylation | acs.org |
| Phenols | 2.0 mol % Fe(OTs)3 | Smooth acetylation | acs.org |
| Diols | 2.0 mol % Fe(OTs)3 | Smooth acetylation | acs.org |
| 3° Alcohols | 2.0 mol % Fe(OTs)3 | Reaction worked for only a few substrates | acs.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H8FeO3S |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
iron;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.Fe/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChI Key |
LWLURCPMVVCCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.[Fe] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for Iron P Toluenesulfonate Complexes
Diverse Synthetic Routes and Reaction Pathways
The preparation of iron p-toluenesulfonate can be approached through several distinct synthetic strategies, each with its own set of advantages and limitations. These methods range from traditional solvent-based reactions to more modern solid-state techniques.
Solvent-Mediated Synthesis Approaches
Solvent-mediated synthesis is the most common approach for preparing iron p-toluenesulfonate. These methods involve the reaction of an iron source with p-toluenesulfonic acid or its salts in a suitable solvent.
One straightforward method for the synthesis of Iron(II) p-toluenesulfonate involves the direct reaction of iron powder with p-toluenesulfonic acid monohydrate in water. The mixture is heated to reflux, and upon cooling, pale green needles of hexaquoiron(II) bis-p-toluenesulfonate, Fe(OH₂)₆₂, crystallize from the solution.
For the synthesis of Iron(III) p-toluenesulfonate , a common precursor is iron(III) chloride. The reaction with p-toluenesulfonic acid monohydrate is typically carried out under vacuum at elevated temperatures to drive off the hydrogen chloride byproduct. Another route utilizes iron(III) nitrate (B79036) as the iron source. rsc.org A notable "clean" synthesis method involves the reaction of ferric nitrate with p-toluenesulfonic acid in an aqueous solution, followed by the addition of hydrazine (B178648) hydrate (B1144303) to reduce the nitrate ions. rsc.org This process is advantageous as it avoids chloride ion contamination and the nitrogen gas produced is non-toxic. rsc.org
A different solvent-based strategy involves the initial preparation of iron hydroxide (B78521). google.com In this multi-step process, an ammonium (B1175870) ferric sulfate (B86663) solution is treated with sodium hydroxide to precipitate iron hydroxide. google.com The washed and partially dried colloidal iron hydroxide is then reacted with p-toluenesulfonic acid to yield the desired iron p-toluenesulfonate. google.com This method is reported to produce a high-purity product with good reactivity. google.com The choice of solvent in these methods is crucial; water, ethanol, and butanol are commonly employed. rsc.orggoogle.com
Table 1: Comparison of Solvent-Mediated Synthesis Methods for Iron p-Toluenesulfonate
| Iron Precursor | Reagents | Solvent | Product | Key Features |
|---|---|---|---|---|
| Iron Powder | p-Toluenesulfonic acid monohydrate | Water | Fe(OH₂)₆₂ | Direct reaction, yields Fe(II) salt. |
| Iron(III) Chloride | p-Toluenesulfonic acid monohydrate | None (vacuum) | Fe(OTs)₃ | Anhydrous conditions, HCl byproduct. |
| Iron(III) Nitrate | p-Toluenesulfonic acid, Hydrazine hydrate | Water | Fe(OTs)₃ | "Clean" synthesis, avoids chloride contamination. rsc.org |
| Ammonium Ferric Sulfate | Sodium hydroxide, p-Toluenesulfonic acid | Water | Fe(OTs)₃ | Multi-step via iron hydroxide intermediate. google.com |
Solid-State and Mechanochemical Synthesis Techniques
Solid-state and mechanochemical methods offer solvent-free or nearly solvent-free alternatives for the synthesis of iron complexes, aligning with the principles of green chemistry. While specific examples for the direct synthesis of iron p-toluenesulfonate via these routes are not extensively documented in the reviewed literature, the general principles of these techniques can be applied.
Solid-state synthesis typically involves the direct reaction of solid precursors at elevated temperatures. youtube.com For instance, a potential solid-state route for iron p-toluenesulfonate could involve the thermal reaction of an iron oxide (e.g., Fe₂O₃) with solid p-toluenesulfonic acid. acs.org The reaction would proceed via the diffusion of the reactants in the solid state, often requiring high temperatures to overcome the energy barriers.
Mechanochemical synthesis , or mechanosynthesis, utilizes mechanical energy, such as ball milling, to induce chemical reactions between solid reactants. researchgate.net This technique can promote reactions at or near room temperature without the need for a solvent. The synthesis of iron aluminyl complexes from solid precursors using ball milling has been demonstrated, showcasing the feasibility of forming metal-metal bonds mechanochemically. While a direct mechanochemical synthesis of iron p-toluenesulfonate has not been detailed, it is plausible that a mixture of an appropriate iron precursor (e.g., iron oxide or a simple iron salt) and p-toluenesulfonic acid could react under ball-milling conditions to form the desired product.
Electrochemical Synthesis Methods
Electrochemical methods provide another avenue for the synthesis of iron compounds, often with high purity and control over the oxidation state. The direct electrochemical preparation of ferrate (Fe(VI)) from a pure sodium hydroxide electrolyte using a diaphragm-type electrolyzer has been reported, highlighting the potential of electrochemistry in synthesizing high-oxidation-state iron species. sigmaaldrich.com
Green Chemistry Principles and Sustainable Synthesis of Iron p-Toluenesulfonates
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.govresearchgate.net The synthesis of iron p-toluenesulfonate can be made more sustainable by adhering to these principles.
A notable example of a greener synthetic route is the "clean" synthesis of high-purity iron(III) p-toluenesulfonate from ferric nitrate. rsc.org This method avoids the use of iron(III) chloride, which can lead to corrosive chloride ion contamination in the final product. rsc.org The use of hydrazine hydrate to reduce the nitrate byproduct is a key green feature, as it produces harmless nitrogen gas as the only waste gas, making the process more environmentally friendly. rsc.org Furthermore, this method is described as having a short process flow and simple operation, which can contribute to energy efficiency. rsc.org
The use of iron as a catalyst in itself aligns with green chemistry principles due to its abundance, low cost, and low toxicity compared to many precious metal catalysts. nih.gov Developing sustainable methods for synthesizing iron catalysts, including iron p-toluenesulfonate, is therefore an important area of research. rsc.orgnih.gov The use of biomass-derived precursors could represent a future direction in the sustainable synthesis of iron compounds. nih.gov For instance, a process has been developed to produce polysulfide sorbents from elemental sulfur and unsaturated cooking oils for the removal of Fe³⁺ from water, showcasing the potential of using waste materials in iron-related applications. researchgate.net
Influence of Reaction Conditions on Product Purity and Yield
The purity and yield of iron p-toluenesulfonate are significantly influenced by various reaction conditions, including temperature, solvent, and the stoichiometry of the reactants.
Temperature: The reaction temperature can affect both the reaction rate and the stability of the products. In the synthesis of iron(III) p-toluenesulfonate from ferric nitrate and hydrazine hydrate, the reaction is typically carried out at a temperature between 60-80 °C to ensure the complete reduction of nitrate. rsc.org The subsequent vacuum drying step to remove water is also temperature-controlled (50-80 °C) to obtain the solid product without decomposition. rsc.org In another method starting from ammonium ferric sulfate, the final product is dried at 70-90 °C. google.com However, excessively high temperatures can lead to the degradation of the product. mdpi.com
Solvent: The choice of solvent can impact the solubility of reactants and products, and thus the reaction rate and product isolation. In the synthesis of iron(III) p-toluenesulfonate from iron hydroxide, solvents such as methanol (B129727), ethanol, propanol, butanol, or water can be used. google.com The use of different organic solvents during the polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) with iron(III) p-toluenesulfonate as an initiator has been shown to significantly affect the conductivity and structure of the resulting polymer, which is indirectly related to the properties of the iron salt solution. acs.org Specifically, alcoholic solvents like methanol led to higher conductivity and a more crystalline polymer structure compared to ketone solvents like acetone. acs.org
Stoichiometry: The molar ratio of the reactants is a critical parameter for achieving high purity and yield. In the synthesis of iron(III) p-toluenesulfonate from ferric nitrate, the molar ratio of iron nitrate to p-toluenesulfonic acid is specified as 1:2.7-2.9. rsc.org In the method involving the precipitation of iron hydroxide, the molar ratio of the p-toluenesulfonate root to the iron ion in the final solution is ideally between 3.2 and 3.8 for the best reaction effect. google.com In the acylation of alcohols and phenols catalyzed by iron(III) p-toluenesulfonate, the catalyst loading (mol %) was found to be a key factor influencing the reaction efficiency. iwu.edu
Precursor Design and Ligand Engineering for Tailored Iron-Toluenesulfonate Structures
While iron p-toluenesulfonate is often considered a simple salt, the principles of precursor design and ligand engineering, which are well-established in coordination chemistry, can be conceptually applied to tailor its properties and the structures of more complex derivatives.
Precursor Design: The choice of the iron precursor can significantly influence the reaction pathway and the final product. For instance, using iron(III) chloride can lead to chloride impurities, whereas iron(III) nitrate in a "clean" synthesis process avoids this issue. rsc.org The synthesis of coordination polymers often relies on the careful design of metal precursors to direct the self-assembly of desired structures. nih.govnih.govnih.govresearchgate.net For example, iron(II) has been used as a template to direct the self-assembly of a metallomacrocycle. nih.gov By selecting iron precursors with specific coordination geometries or labile ligands, it is possible to influence the formation of extended structures with p-toluenesulfonate as a counter-ion or a bridging ligand.
Ligand Engineering: Ligand engineering involves the strategic modification of ligands to tune the electronic and steric properties of a metal complex, thereby influencing its reactivity and structure. nih.govnumberanalytics.comdovepress.com In the context of iron p-toluenesulfonate, while the tosylate anion is the primary "ligand," the coordination sphere of the iron ion is typically completed by solvent molecules, such as water in Fe(OH₂)₆₂. The principles of ligand engineering become more directly applicable when designing more complex iron-tosylate systems. For example, the steric bulk of ancillary ligands can be used to control the coordination number of the iron center, as demonstrated in the synthesis of three-coordinate iron(II) complexes. rsc.orgmdpi.com By introducing other ligands into the reaction mixture during the synthesis of iron p-toluenesulfonate, it might be possible to create mixed-ligand complexes with tailored properties. The electronic properties of the ligands can also be modified to influence the catalytic activity of the resulting iron complex. acs.org
Advanced Structural Elucidation and Characterization Methodologies
Single Crystal X-Ray Diffraction for Crystalline Architectures
Key Findings from Single Crystal X-ray Diffraction:
Determination of the precise bond lengths and angles within the iron complex.
Identification of the coordination number and geometry of the iron ion.
Elucidation of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.
Powder X-Ray Diffraction for Phase Identification and Crystallinity Analysis
Applications of Powder X-ray Diffraction:
Confirmation of the synthesis of the desired iron;4-methylbenzenesulfonic acid phase.
Detection of any crystalline impurities.
Analysis of structural changes that may occur under different conditions, such as variations in temperature or humidity. nih.govnih.gov
| Parameter | Description |
| Peak Position (2θ) | Determined by the spacing between crystal lattice planes, according to Bragg's Law. |
| Peak Intensity | Related to the arrangement of atoms within the unit cell. |
| Peak Broadening | Can indicate the presence of small crystallites or lattice strain. |
Spectroscopic Investigations for Electronic and Molecular Structure
Spectroscopic techniques probe the interaction of electromagnetic radiation with the compound, offering insights into its electronic and molecular structure.
Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. wikipedia.orglibretexts.org It provides detailed information about the oxidation state, spin state, and local coordination environment of the iron atoms. nii.ac.jp The key parameters obtained from a Mössbauer spectrum are the isomer shift (IS), quadrupole splitting (QS), and magnetic hyperfine splitting. The IS is indicative of the s-electron density at the iron nucleus and can distinguish between Fe(II) and Fe(III) oxidation states. wikipedia.orglibretexts.org The QS arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information about the symmetry of the iron's local environment. For this compound, this technique can definitively confirm the +3 oxidation state of the iron and provide insights into its spin state (high-spin or low-spin). uni-bielefeld.denih.gov
Key Mössbauer Parameters:
Isomer Shift (δ): Differentiates between oxidation states (e.g., Fe²⁺ vs. Fe³⁺).
Quadrupole Splitting (ΔE_Q): Provides information on the symmetry of the electronic environment around the iron nucleus.
Magnetic Hyperfine Field (B): Observed in magnetically ordered materials.
X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local geometric and electronic structure of a specific element within a material. nih.govnih.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination geometry of the absorbing atom. For this compound, the Fe K-edge XANES spectrum can confirm the +3 oxidation state and provide details about the symmetry of the iron site. aps.orgelsevierpure.com The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the number, type, and distance of the neighboring atoms surrounding the iron center. nih.gov This allows for the determination of bond lengths between the iron and the oxygen atoms of the sulfonate groups and any coordinated water molecules. nih.gov
Information from XAS/EXAFS:
XANES: Oxidation state and coordination geometry (e.g., octahedral, tetrahedral).
EXAFS: Radial distribution of neighboring atoms, providing bond distances and coordination numbers.
| Technique | Information Gained |
| XANES | Oxidation state, coordination geometry. |
| EXAFS | Bond distances, coordination numbers, types of neighboring atoms. |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Since iron(III) is a paramagnetic ion, EPR is a valuable tool for its characterization. nih.gov The EPR spectrum of iron(III) p-toluenesulfonate can provide information about the spin state of the iron center (typically high-spin S=5/2 or low-spin S=1/2) and the symmetry of its local environment. researchgate.net The g-values obtained from the spectrum are characteristic of the electronic structure of the paramagnetic center. researchgate.net This technique is particularly sensitive to the detection of different iron(III) species that may be present in a sample.
EPR Spectral Features:
g-factor: Provides information about the electronic environment of the unpaired electron.
Hyperfine Splitting: Arises from the interaction of the electron spin with nuclear spins, providing information about the identity of the interacting nuclei.
Signal Intensity: Proportional to the concentration of the paramagnetic species.
While the paramagnetism of the iron(III) center can complicate the NMR spectra of the 4-methylbenzenesulfonate (B104242) ligand due to signal broadening and large shifts, specialized NMR techniques can still provide valuable information. rsc.orgresearchgate.net ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the organic ligand and to study its dynamics and interactions within the complex. researchgate.netacs.org For instance, changes in the chemical shifts of the ligand's protons and carbons upon coordination to the iron center can provide insights into the nature of the metal-ligand bonding. In some cases, solid-state NMR can be employed to gain structural information on the compound in the solid state. researchgate.net
NMR Observables:
Chemical Shift (δ): Provides information about the electronic environment of the nucleus.
Spin-Spin Coupling (J): Gives information about the connectivity of atoms.
Relaxation Times (T1, T2): Relate to the dynamics of the molecule.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Coordination Modes
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the coordination environment of the iron center in iron(II) p-toluenesulfonate. These methods detect the vibrational modes of molecules, which are sensitive to bond strength, molecular geometry, and intermolecular interactions. mdpi.com
In the analysis of metal sulfonates, FTIR spectroscopy reveals shifts in the characteristic vibrational frequencies of the sulfonate group (SO₃) upon coordination to a metal ion. escholarship.org For the p-toluenesulfonate ligand, key vibrations include those of the sulfonate group and the aromatic ring. researchgate.net The FTIR spectrum of p-toluenesulfonic acid shows a peak for the antisymmetric stretching of SO₃ at 1173 cm⁻¹ and a symmetric stretch at 1002 cm⁻¹, while C-S bending is observed at 1030 cm⁻¹. researchgate.net
Upon formation of the iron(II) salt, these frequencies are expected to shift, indicating the coordination of the sulfonate group to the Fe(II) ion. A study on various anhydrous transition metal tosylates provides infrared data for these compounds. illinois.edu The coordination alters the electron density around the sulfur and oxygen atoms, thereby changing the S-O bond order and its vibrational frequency.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations and low-frequency metal-ligand modes. For Fe(II) complexes with an FeN₆ coordination sphere, metal-ligand vibrations are typically observed in the 50–450 cm⁻¹ spectral region. mdpi.com In the case of iron(II) p-toluenesulfonate, the Fe-O stretching vibrations resulting from the coordination between the iron ion and the oxygen atoms of the sulfonate group would be expected in this low-frequency range. The identification of these modes is crucial for directly confirming the coordination and understanding the strength of the metal-ligand bond. nih.gov
UV-Visible Spectroscopy for Electronic Transitions and Complex Formation
UV-Visible spectroscopy is instrumental in studying the electronic structure of transition metal complexes by probing the electronic transitions between molecular orbitals. youtube.com For iron complexes, two main types of electronic transitions are typically observed: d-d transitions and charge-transfer transitions. libretexts.org
d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the iron ion. For Fe(II) (a d⁶ metal ion), these transitions are generally weak (spin-forbidden) but can become more allowed in a distorted coordination environment.
Charge-Transfer (CT) Transitions: These are typically much more intense than d-d transitions and involve the movement of an electron between the metal ion and the ligand. libretexts.org They can be either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT). In the iron(II) p-toluenesulfonate complex, LMCT transitions from the filled π-orbitals of the p-toluenesulfonate ligand to the partially filled d-orbitals of the Fe(II) center are plausible.
The UV-Vis spectrum of an iron(II) p-toluenesulfonate solution would likely display intense absorption bands in the UV region, attributable to π-π* transitions within the aromatic ring of the toluenesulfonate (B8598656) anion, and charge-transfer bands. nih.gov For instance, many iron(III) complexes exhibit strong absorption bands in the near-ultraviolet region, often between 270-380 nm. nih.gov The Fe(OH)²⁺ species, for example, shows maximum absorbance around 300 nm, which can extend to 400 nm. researchgate.net The formation of the complex between Fe(II) and the p-toluenesulfonate ligand is confirmed by the appearance of these characteristic CT bands, which are absent in the spectra of the free ligand and the uncomplexed metal ion.
Advanced Microscopy Techniques for Morphology and Microstructure Analysis (e.g., SEM, TEM)
Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing the morphology (shape, size, and surface texture) and microstructure (internal features, crystallinity) of solid materials like iron(II) p-toluenesulfonate.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. To obtain high-quality images of potentially beam-sensitive organometallic compounds, a low accelerating voltage (e.g., ≤ 5 kV) is often recommended to minimize sample damage. unitechlink.com For non-conductive samples, a thin coating of a conductive material like gold or platinum may be applied to prevent charging artifacts. unitechlink.com SEM analysis of iron(II) p-toluenesulfonate powder would reveal the shape and size distribution of its crystalline or amorphous particles. One might observe well-defined crystal habits or agglomerates of smaller particles, depending on the synthesis and processing conditions. researchgate.net Energy-Dispersive X-ray Spectroscopy (EDS or EDX), an analytical technique often coupled with SEM, can be used to confirm the elemental composition, mapping the distribution of iron, sulfur, carbon, and oxygen within the sample. nih.gov
Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of the internal structure of the material. By transmitting electrons through an ultra-thin sample, TEM can reveal information about crystallinity, lattice defects, and the size and shape of nanoparticles. nih.gov If iron(II) p-toluenesulfonate is prepared as nanoparticles, TEM would be critical for determining their precise size distribution and morphology, such as the spherical iron oxide cores observed in other iron complexes. nih.govresearchgate.net Cryogenic TEM (cryo-TEM) can be particularly useful for preserving the native state of colloidal suspensions of such complexes, preventing aggregation and deformation that might occur during conventional sample preparation. nih.gov
Coordination Chemistry and Complex Formation of Iron P Toluenesulfonates
Iron Oxidation States and Spin Crossover Phenomena
The coordination chemistry of iron p-toluenesulfonate is characterized by the accessibility of multiple oxidation states for the central iron atom, primarily the ferrous (Fe(II)) and ferric (Fe(III)) states. nih.govmdpi.com The stability of these oxidation states is dictated by the nature of the ligands coordinated to the iron center. Iron(III) p-toluenesulfonate, often in its hexahydrate form, is a common commercially available reagent where the iron exists in the +3 oxidation state. sigmaaldrich.comnih.govbeili.com This Fe(III) center is typically high-spin (S = 5/2) in its complexes, a state favored by weak-field ligands. nih.gov
A particularly fascinating aspect of iron coordination chemistry is the phenomenon of spin crossover (SCO). researchgate.net SCO is a reversible transition between a low-spin (LS) and a high-spin (HS) electronic state, which can be triggered by external stimuli such as temperature, pressure, or light. researchgate.netnih.gov This transition is most common in Fe(II) (d⁶ configuration) and Fe(III) (d⁵ configuration) complexes. In Fe(II) complexes, the spin state can switch between diamagnetic LS (S=0) and paramagnetic HS (S=2). researchgate.net For Fe(III) complexes, the transition occurs between LS (S=1/2) and HS (S=5/2).
Novel iron(II) coordination compounds with ligands like 2,6-bis(1H-imidazol-2-yl)pyridine have been shown to exhibit high-temperature spin crossover, transitioning from a low-spin ¹A₁ state to a high-spin ⁵T₂ state. mdpi.com Although specific SCO studies on simple iron p-toluenesulfonate are not extensively documented, its role as a counter-ion in SCO-active complexes is crucial for modulating the crystal lattice and, consequently, the spin-state switching characteristics.
Table 1: Spin States of Iron Ions This table is interactive. Users can sort the data by clicking on the column headers.
| Iron Ion | d-electron Configuration | Common Spin States | Spin Quantum Number (S) | Magnetic Property |
|---|---|---|---|---|
| Fe(II) | d⁶ | High-Spin | S = 2 | Paramagnetic |
| Fe(II) | d⁶ | Low-Spin | S = 0 | Diamagnetic |
| Fe(III) | d⁵ | High-Spin | S = 5/2 | Paramagnetic |
Ligand Field Theory and Electronic Structure Analysis
Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure and bonding in transition metal complexes like those of iron p-toluenesulfonate. wikipedia.orgyoutube.com LFT is an extension of molecular orbital theory that describes how the interaction between the metal's d-orbitals and the ligand orbitals lifts the degeneracy of the d-orbitals. wikipedia.orglibretexts.org For an iron atom, the ground state electron configuration is [Ar] 3d⁶ 4s². youtube.com When it forms ions, it loses the 4s electrons first. Thus, Fe(II) has a 3d⁶ configuration, and Fe(III) has a 3d⁵ configuration. youtube.com
In an octahedral complex, the five d-orbitals split into two sets: the lower-energy t₂g (dxy, dxz, dyz) orbitals and the higher-energy eg* (dx²-y², dz²) orbitals. libretexts.orgyoutube.com The energy separation between these sets is the ligand field splitting parameter (Δo). The magnitude of Δo depends on the nature of the ligands, as described by the spectrochemical series.
The p-toluenesulfonate anion is generally considered a weak-field ligand, meaning it causes only a small Δo. In a hypothetical [Fe(tosylate)₆]ⁿ⁻ complex, the small Δo would be insufficient to overcome the electron pairing energy, resulting in a high-spin configuration. For Fe(III) (d⁵), this means one electron in each of the five d-orbitals (t₂g³ eg²). For Fe(II) (d⁶), the configuration would be t₂g⁴ eg².
In most practical cases, iron p-toluenesulfonate exists as a salt, [Fe(L)ₓ]ⁿ⁺(TsO⁻)ₙ, where L represents stronger-field ligands that dictate the primary coordination environment and electronic structure. For example, if iron is coordinated to six water molecules, as in iron(III) p-toluenesulfonate hexahydrate, the aqua ligands determine the d-orbital splitting. Water is a relatively weak-field ligand, so Fe(III) aqua complexes are typically high-spin. sigmaaldrich.com If stronger-field ligands like cyanide or certain N-heterocycles are used, a large Δo can be induced, favoring a low-spin state. libretexts.org
Supramolecular Assembly and Self-Organization in Iron p-Toluenesulfonate Systems
Supramolecular assembly and self-organization are processes where molecules spontaneously form ordered structures through non-covalent interactions. In the context of iron p-toluenesulfonate, these interactions can include hydrogen bonding, π–π stacking (from the aromatic rings of the tosylate), and van der Waals forces. While the iron complex itself is the primary building block, the tosylate counter-ions play a critical role in directing the formation of higher-order architectures.
The large, somewhat rigid structure of the p-toluenesulfonate anion can influence crystal packing in several ways. It can participate in hydrogen bonding via its sulfonate oxygen atoms, particularly in hydrated structures or when co-ligands with N-H or O-H groups are present. Furthermore, the aromatic rings of the tosylate anions can engage in π–π stacking interactions with each other or with aromatic moieties on other ligands within the complex. These interactions can lead to the formation of one-, two-, or three-dimensional networks.
Another strategy involves using a template to guide the organization of the iron species. In one study, iron(III) p-toluenesulfonate was used to polymerize 3,4-ethylenedioxythiophene (B145204) (EDOT) within a starch-based cryogel. nih.gov The iron species were observed to coordinate to the starch template, and the tosylate counter-ion could diffuse into the solvent, demonstrating a templated self-organization process. nih.gov Similarly, strategies like encapsulating mononuclear iron complexes within the pores of metal-organic frameworks (MOFs) have been employed to prevent dimerization and stabilize the complex, a form of spatially confined organization. rsc.org
Influence of Anions and Co-ligands on Iron Coordination Environment
The coordination environment around an iron center is profoundly influenced by the identity of the directly bound ligands and, more subtly, by the nature of the non-coordinating counter-anions. The p-toluenesulfonate anion typically acts as a counter-ion, balancing the charge of a cationic iron complex, such as [Fe(L)₆]³⁺. sigmaaldrich.com In this role, its primary influence is indirect, affecting the crystal packing and intermolecular forces.
Studies on Fe(III) Schiff base complexes have provided clear evidence for the anion's role in modulating magnetic properties. mdpi.com In one case, two complexes with the identical Fe(III) cation, [Fe(5F-sal2333)]⁺, were crystallized with different anions, Cl⁻ and BPh₄⁻. The chloride salt remained high-spin at all temperatures, while the tetraphenylborate (B1193919) salt was low-spin and exhibited spin crossover. mdpi.com This dramatic difference was attributed to distinct crystal packing and hydrogen bonding networks mediated by the different anions. mdpi.com This highlights how a counter-ion like p-toluenesulfonate, through its size, shape, and potential for hydrogen bonding, can steer the supramolecular structure and thereby influence the spin state of the iron center.
Co-ligands, which are the other ligands bound to the iron in addition to a primary ligand, have a more direct and significant impact. In heteroleptic complexes, where the iron is bound to different types of ligands, the properties are a composite of the influences of each ligand. For example, iron(II) complexes with N-donor ligands are widely used in catalysis, and their reactivity is tuned by the specific coordination environment. mdpi.com The presence of solvent molecules as co-ligands is also a critical factor. The solvation and desolvation of spin crossover complexes can dramatically alter their transition temperatures or even switch the SCO behavior on or off. nih.govresearchgate.net For instance, two polymorphs of an iron(II) complex, differing only in the number of acetonitrile (B52724) solvent molecules in the lattice, showed markedly different spin transition temperatures. nih.gov
Table 2: Influence of Anions on Spin State in [Fe(5F-sal2333)]X Complexes This table is interactive. Users can sort the data by clicking on the column headers.
| Complex | Counter-Anion (X) | Spin State Behavior | Key Structural Feature | Reference |
|---|---|---|---|---|
| [Fe(5F-sal2333)]Cl | Cl⁻ | High-spin (5–300 K) | 1-D hydrogen bonding chain | mdpi.com |
Solvation and Solution-Phase Speciation Studies
When an iron p-toluenesulfonate salt is dissolved, it dissociates into a solvated iron-containing species and tosylate anions. The exact nature of the species in solution depends on the solvent, pH, and the presence of other coordinating agents. Iron(III) p-toluenesulfonate is noted to be soluble in water, ethanol, methanol (B129727), and n-butyl alcohol. beili.com
In aqueous solution, the iron ions will be coordinated by water molecules, forming aqua complexes, such as the hexaaquairon(III) cation, [Fe(H₂O)₆]³⁺. acs.org The tosylate anions will be present as solvated counter-ions. The speciation of iron in aqueous solution is highly pH-dependent. At low pH, soluble aqua-complexes are the dominant species. bibliotekanauki.pl As the pH increases, these aqua complexes undergo hydrolysis, leading to the formation of hydroxo and oxo-bridged polynuclear species and eventual precipitation of iron hydroxides or oxides. bibliotekanauki.plresearchgate.net
The chemical speciation of iron can be predicted using chemical equilibrium models. bibliotekanauki.pl For example, modeling of ferrous sulfate (B86663) in solution shows that under acidic conditions, similar to the stomach, the main dissolved species are Fe(II) aqua-complexes. bibliotekanauki.pl A similar situation would be expected for iron(II) p-toluenesulfonate.
The behavior in solution can be investigated using techniques like UV-Vis spectroscopy and mass spectrometry. Variable temperature electronic absorption spectroscopy on methanolic solutions of Fe(III) complexes suggested that the complexes were capable of spin state switching in solution, even when one of them did not show a transition in the solid state. mdpi.com This indicates that the solvation environment can significantly alter the energetic balance between spin states. Studies on the aqueous speciation of iron(III) citrate, another system with an organic anion, have shown that the most relevant species are monoiron dicitrate species and various dinuclear and trinuclear oligomeric complexes, with their relative concentrations depending on pH and the iron-to-ligand ratio. rsc.org A similar complexity involving monomeric and oligomeric species can be anticipated for iron p-toluenesulfonate under certain solution conditions.
Catalytic Applications and Mechanistic Insights of Iron P Toluenesulfonate Complexes
Heterogeneous Catalysis Involving Iron p-Toluenesulfonate Derivatives
The development of heterogeneous catalysts is crucial for industrial applications due to the ease of catalyst separation and recycling. nih.govyoutube.com While iron p-toluenesulfonate is primarily used as a homogeneous catalyst, it has been employed in the development of heterogeneous systems.
One approach involves using the iron salt as a component in preparing a solid-supported catalyst. For example, iron(III) p-toluenesulfonate is used in the preparation of conductive polymer composites where it facilitates the in-situ polymerization of EDOT onto a porous biomass-based starch template. nih.gov In this system, the starch cryogel is soaked in a solution of iron(III) p-toluenesulfonate, which then acts as the oxidant to form a conductive PEDOT layer within the solid support, creating a functional heterogeneous material. nih.gov
Another application is the use of iron(III) p-toluenesulfonate as a precursor to synthesize more complex heterogeneous catalysts. As mentioned previously, it can be used to create Fe, N, and S-doped carbon materials for electrocatalysis. sigmaaldrich.comsigmaaldrich.com While there are many general strategies for immobilizing homogeneous iron catalysts on supports like silica (B1680970) or polymers, specific examples starting from iron p-toluenesulfonate for general catalytic reactions are not widespread. nih.govnih.govmdpi.com
Supported Iron Catalysts Design and Characterization
The performance of a catalyst can often be enhanced by immobilizing it on a solid support. This approach can improve catalyst stability, facilitate separation from the reaction mixture, and allow for catalyst recycling. The design of supported iron catalysts involves the selection of an appropriate support material and a method for catalyst immobilization.
One example of a supported system involves the use of iron(III) p-toluenesulfonate for the synthesis of a conductive porous composite. nih.gov In this work, a biomass waste-based starch template was used as the support. nih.gov The porous starch cryogel was soaked in a solution of iron(III) p-toluenesulfonate, followed by the chemical oxidative polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) on the starch scaffold. nih.gov The interaction between the iron salt and the starch support was found to be crucial for the electrical performance of the final conductive composite. nih.gov Characterization of such supported catalysts involves a variety of techniques. For instance, scanning electron microscopy (SEM) can be used to study the pore size distribution and morphology of the support and the final composite. nih.gov Nitrogen physisorption analysis and gas pycnometer studies can provide information on the surface area and density of the material. nih.gov
The choice of support material can significantly influence the catalytic activity and stability. For example, doping metal oxides with iron has been shown to enhance the metal-support interaction, which can prevent the sintering of metal nanoparticles and improve catalytic performance. rsc.org While this specific study did not use iron p-toluenesulfonate, the principle of using iron to modify support properties is a key aspect of catalyst design. The characterization of such materials often involves techniques like X-ray diffraction (XRD) to identify crystalline phases and transmission electron microscopy (TEM) to visualize the catalyst nanoparticles and their distribution on the support.
Active Site Identification and Engineering
Identifying the active sites in a catalyst is crucial for understanding its mechanism and for designing more efficient catalysts. For iron p-toluenesulfonate, the nature of the active site can be complex and may depend on the specific reaction conditions.
In some reactions, it is suggested that iron(III) p-toluenesulfonate may act as a source of p-toluenesulfonic acid (p-TsOH), which then serves as the active catalyst. acs.org For example, an aqueous solution of iron(III) p-toluenesulfonate is acidic, with a pH of around 2, suggesting the presence of a strong acid. acs.org However, the role of the Fe³⁺ ion as a Lewis acid cannot be dismissed. acs.org Lewis acidic iron centers can coordinate to substrates, activating them towards nucleophilic attack.
Several experimental and computational techniques are employed to identify active sites. X-ray absorption spectroscopy (XAS) can provide information about the oxidation state and coordination environment of the iron center. In situ spectroscopic techniques, which monitor the catalyst under reaction conditions, are particularly valuable for identifying the active species, which may form transiently during the reaction.
Kinetic studies can also provide insights into the nature of the active site. For instance, by systematically varying the concentrations of the catalyst, substrates, and any additives, a rate law can be determined, which can support or refute a proposed mechanism involving a specific active site.
Computational methods, such as density functional theory (DFT), can be used to model potential active sites and reaction pathways. By calculating the energies of different intermediates and transition states, the most likely reaction mechanism can be identified, which in turn points to the nature of the active site.
Mechanistic Pathways and Reaction Kinetics in Iron p-Toluenesulfonate Catalysis
One of the primary roles of iron(III) p-toluenesulfonate is as a Lewis acid catalyst. chemimpex.com In this capacity, the iron(III) center can activate substrates. For example, in the synthesis of homoallyl ethers from acetals, iron(III) p-toluenesulfonate is thought to activate the acetal, facilitating its reaction with allyltrimethylsilane. iwu.eduiwu.eduresearchgate.net The reaction proceeds under mild conditions and provides moderate to good yields of the desired products. iwu.eduiwu.eduresearchgate.net
Iron(III) p-toluenesulfonate is also an effective catalyst for the acylation of alcohols, phenols, and diols. acs.org For primary and secondary alcohols, as well as phenols, the reaction proceeds smoothly with a catalyst loading of 2.0 mol %. acs.org For the synthesis of benzoate (B1203000) esters, a higher catalyst loading of 5.0 mol % is required. acs.org The reaction is believed to proceed via the activation of the acylating agent by the iron catalyst.
In the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones, iron(III) p-toluenesulfonate has been shown to be an effective catalyst. acs.org The mechanism may involve either Brønsted acid catalysis by in situ generated p-TsOH or Lewis acid catalysis by the Fe³⁺ ion, or a combination of both. acs.org
Iron(III) p-toluenesulfonate is also widely used as an oxidant in the polymerization of conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT). mdpi.comresearchgate.netnih.govhamedilab.comnih.govnih.govsigmaaldrich.comsigmaaldrich.com In this process, the iron(III) is reduced to iron(II) as it oxidizes the EDOT monomer to its radical cation, which then polymerizes. The p-toluenesulfonate anion serves as the dopant (counter-ion) for the resulting positively charged polymer chain, which is essential for its conductivity. The concentration of the iron(III) p-toluenesulfonate oxidant has been shown to affect the particle size and doping level of the resulting PEDOT-Tosylate. mdpi.com
The table below summarizes some of the catalytic applications of iron p-toluenesulfonate.
| Reaction | Substrates | Product | Catalyst Loading | Reference |
| Acetylation | Alcohols, phenols, diols | Esters | 2.0 mol % | acs.org |
| Benzoylation | Alcohols | Benzoate esters | 5.0 mol % | acs.org |
| Biginelli Reaction | Aldehyde, β-ketoester, urea | Dihydropyrimidinone | 5.0 mol % | acs.org |
| Allylation | Acetals, aldehydes | Homoallyl ethers | Not specified | iwu.eduiwu.eduresearchgate.net |
| Polymerization | 3,4-ethylenedioxythiophene (EDOT) | Poly(3,4-ethylenedioxythiophene) (PEDOT) | Varies | mdpi.comresearchgate.netnih.gov |
Catalyst Stability, Durability, and Recyclability Studies
The stability, durability, and recyclability of a catalyst are critical factors for its practical and industrial application. researchgate.net An ideal catalyst should maintain its activity over multiple reaction cycles, which reduces costs and minimizes waste.
There is limited specific information in the reviewed literature on the stability and recyclability of iron p-toluenesulfonate as a catalyst. However, some related observations can be made. In the context of the Biginelli reaction catalyzed by iron(III) p-toluenesulfonate, it was noted that using octane (B31449) as a solvent allowed for its recovery and recycling, which contributes to the "green" aspect of the methodology, though this does not directly address the recycling of the catalyst itself. acs.org
The stability of the catalytically active species is a key consideration. If, as suggested for some reactions, the active catalyst is p-toluenesulfonic acid, then its known properties are relevant. p-Toluenesulfonic acid monohydrate has been described as a recoverable and reusable catalyst for Friedel-Crafts alkylation reactions. acs.org This suggests that for reactions where iron p-toluenesulfonate acts as a precursor to p-toluenesulfonic acid, good recyclability might be achievable.
For supported catalysts, leaching of the active metal species from the support is a common deactivation pathway. mdpi.com In the case of the starch-supported PEDOT composite prepared using iron(III) p-toluenesulfonate, elemental analysis showed that a longer soaking time in the iron solution led to a decrease in the amount of the p-toluenesulfonate counter-ion in the final material, suggesting some diffusion and potential for leaching. nih.gov However, this study also suggested that longer interaction times resulted in effective stabilization of the iron species through coordination with the starch template. nih.gov
The table below summarizes the findings related to the stability and recyclability of iron p-toluenesulfonate and related catalysts.
| Catalyst System | Reaction | Recyclability Aspect | Reference |
| Iron(III) p-toluenesulfonate in octane | Biginelli Reaction | Solvent (octane) was recovered and recycled. | acs.org |
| p-Toluenesulfonic acid monohydrate | Friedel-Crafts alkylation | Catalyst was recovered and reused. | acs.org |
| Starch/iron(III) p-toluenesulfonate | EDOT polymerization | Longer interaction time led to stabilization of the iron species. | nih.gov |
Materials Science Applications and Advanced Functional Materials
Iron p-Toluenesulfonate as Precursor for Magnetic Materials
The synthesis of magnetic nanoparticles, particularly superparamagnetic iron oxide nanoparticles (SPIONs) like magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), is a cornerstone of nanotechnology with applications in data storage, biomedicine, and catalysis. Common synthesis routes include co-precipitation, hydrothermal methods, and the thermal decomposition of iron-containing precursors. mdpi.comyoutube.com These methods rely on the transformation of an iron salt or complex into a crystalline iron oxide.
Various iron precursors, such as iron oleate (B1233923), iron pentacarbonyl, and iron(III) acetylacetonate (B107027), are frequently used in kinetically controlled synthesis protocols to produce monodisperse nanoparticles with specific sizes and magnetic properties. rsc.orgresearchgate.net For instance, the thermal decomposition of iron oleate can be finely tuned to control particle size from approximately 2 to 30 nm. rsc.org Similarly, the co-precipitation method often employs a molar ratio of ferric (Fe³⁺) and ferrous (Fe²⁺) salts, typically chlorides or sulfates, in a basic solution to form Fe₃O₄ nanoparticles. mdpi.comyoutube.com
While iron p-toluenesulfonate is an iron salt, its application as a direct precursor for the synthesis of magnetic iron oxide nanoparticles via thermal decomposition or similar methods is not as prominently documented in scientific literature as its other uses. The primary role of iron p-toluenesulfonate in materials science is centered on its function as an oxidant and dopant, particularly in the synthesis of conductive polymers and related advanced materials.
Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Coordination polymers are inorganic or organometallic polymer structures containing metal cation centers linked by organic ligands. A subclass of these materials, Metal-Organic Frameworks (MOFs), are characterized by their high porosity and crystalline structure, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comyoutube.com The synthesis of these materials involves the self-assembly of metal ions with organic linkers.
Iron p-toluenesulfonate serves as a valuable iron source and reactant in the synthesis of specific coordination complexes. A notable example is its use in the synthesis of the iron(III) complex of pyridoxal-4-methylthiosemicarbazone. sigmaaldrich.com In this context, the iron(III) cation from the tosylate salt coordinates with the organic ligand to form a discrete metal complex.
While the p-toluenesulfonate anion itself is not typically the primary structural linker in extended, porous MOFs, the iron salt can be instrumental in forming non-porous coordination polymers or serving as a source of Lewis acidic iron centers. In some syntheses involving different target molecules, related compounds like p-toluenesulfonic acid have been used as a proton source to facilitate reactions for creating other iron complexes. acs.org The synthesis of highly crystalline, perylene-based coordination polymers with other transition metals like Co²⁺, Ni²⁺, and Zn²⁺ highlights the general methodology of combining metal salts with functional organic ligands under solvothermal conditions to create novel framework materials. nih.gov
Role in Synthesis of Carbon-Based Materials (e.g., functionalized carbon electrocatalysts)
Iron p-toluenesulfonate plays a crucial role as a precursor in the creation of advanced carbon-based materials, particularly functionalized carbon electrocatalysts. Iron(III) p-toluenesulfonate hexahydrate is specifically identified as a precursor for synthesizing carbon electrocatalysts functionalized with iron, nitrogen, and sulfur (Fe, N, S) for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. sigmaaldrich.comsigmaaldrich.com
Table 1: Effect of Soaking Time in Iron(III) p-Toluenesulfonate on Starch-Based Composite Properties
| Soaking Time (hours) | Resulting Macrostructure | Skeletal Density (g·cm⁻³) | Key Finding |
|---|---|---|---|
| 0.5 | Initial PEDOT deposition | Decreased vs. template | - |
| 8 | Increased PEDOT deposition | Decreased vs. template | No significant difference in ash content compared to longer times. nih.gov |
| 24 | Stable PEDOT deposition | Decreased vs. template | Similar amount of conductive polymer as 48h sample. nih.gov |
This table is based on research findings from the evaluation of iron(III) in preparing conductive porous composites. nih.gov
Application in Thin Film Deposition and Surface Modification
Iron(III) p-toluenesulfonate is a key oxidant used in the vapor phase polymerization (VPP) technique for depositing thin films of conductive polymers, most notably poly(3,4-ethylenedioxythiophene) (PEDOT). sigmaaldrich.comresearchgate.net In the VPP process, a substrate is first coated with an oxidant layer, in this case, iron(III) p-toluenesulfonate. The substrate is then exposed to the monomer vapor (EDOT), which polymerizes upon contact with the oxidant layer. This method allows for the creation of highly uniform and conformal polymer films on various substrates. researchgate.net
The concentration of the iron(III) p-toluenesulfonate (often abbreviated as FTS) oxidant solution used to coat the substrate is a critical parameter that can be tuned to control the properties of the resulting PEDOT film. Research has shown that increasing the FTS content leads to thicker films with modified electrical and optical properties. researchgate.net For example, the transparency of the PEDOT film can be controlled by varying the film thickness through the FTS concentration. Furthermore, post-deposition treatments, such as with sulfuric acid, can significantly enhance the electrical conductivity of these films to over 1000 S/cm while maintaining good transparency (~80%). researchgate.net
This technique has also been successfully employed to create flexible, free-standing PEDOT films. By performing multiple VPP steps, films with thicknesses of around 1.66 μm can be fabricated. These films are highly conductive, with a single-layer film exhibiting conductivity as high as 1840 ± 50 S/cm. researchgate.net
Development of Electroactive and Photoactive Materials
The primary role of iron p-toluenesulfonate in this area is as an oxidizing and doping agent for the synthesis of electroactive polymers. The most prominent example is the synthesis of PEDOT doped with tosylate (PEDOT:Tos), a material renowned for its high electrical conductivity and stability. google.com The iron(III) salt initiates the oxidative polymerization of the EDOT monomer and the p-toluenesulfonate anion is incorporated into the polymer matrix as the counter-ion (dopant), which is essential for charge transport.
The properties of the resulting PEDOT:Tos material can be precisely controlled by the synthesis conditions. In the in situ polymerization of PEDOT, varying the concentration of iron(III) p-toluenesulfonate in the reaction medium directly influences the oxidation level, particle size, and consequently, the electroactive properties of the polymer. mdpi.com As the oxidant concentration increases, both the particle size of the synthesized PEDOT:Tos and the doping level (ratio of tosylate to thiophene (B33073) units) increase. This, in turn, affects the material's Seebeck coefficient and electrical conductivity. mdpi.com While these polymers are primarily electroactive, their high conductivity makes them essential components (e.g., as charge transport layers) in photoactive devices like organic solar cells and photodetectors.
Table 2: Effect of Iron(III) p-Toluenesulfonate Concentration on PEDOT:Tos Properties
| Oxidant Conc. (wt% in n-butanol) | Particle Size (DLS, nm) | Oxidation Level (%) | Seebeck Coefficient (μV·K⁻¹) | Electrical Conductivity (S·cm⁻¹) |
|---|---|---|---|---|
| 1 | 62.7 (±22.1) | 9.5 | 64.1 | 0.03 |
| 10 | 113.1 (±21.5) | 12.3 | 42.5 | 0.08 |
| 20 | 134.7 (±32.3) | 13.5 | 28.3 | 0.11 |
| 40 | 179.3 (±33.4) | 15.3 | 11.2 | 0.35 |
| 60 | 239.5 (±37.1) | 17.6 | 4.8 | 0.81 |
This table is based on data from the investigation of the Seebeck effect in PEDOT-Tos with various oxidant concentrations. mdpi.com
Thermoelectric Applications
Thermoelectric materials can convert heat energy directly into electrical energy and vice-versa, a property evaluated by the dimensionless figure of merit (ZT). Conducting polymers like PEDOT:Tos have emerged as promising candidates for room-temperature thermoelectric applications due to their intrinsically low thermal conductivity, low cost, and processability. researchgate.net
Iron(III) p-toluenesulfonate is central to the synthesis of high-performing thermoelectric PEDOT:Tos films. The final thermoelectric properties are highly dependent on the polymerization pathway. A comparative study between in situ polymerization and vapor-phase polymerization showed that optimized in situ polymerized PEDOT:Tos films exhibit superior electrical conductivities (up to 4398 ± 68 S cm⁻¹) and thermoelectric power factors (up to 148 ± 37 μW m⁻¹ K⁻²). rsc.org The power factor (S²σ) is a key metric that combines the Seebeck coefficient (S) and electrical conductivity (σ) to evaluate a material's power generation capability. nih.gov
Research has demonstrated that PEDOT:Tos thin films can achieve a ZT as high as 0.25 at room temperature, highlighting their potential for practical applications. researchgate.net An important finding is that the concentration of the p-toluenesulfonate dopant can be used to tune the electrical conductivity without significantly altering the Seebeck coefficient, providing a pathway to optimize the power factor. researchgate.net First-principle calculations have further suggested that doping with p-toluenesulfonic acid is a key strategy for improving the performance of PEDOT-based thermoelectric materials. nih.gov
Table 3: Selected Thermoelectric Properties of PEDOT:Tos
| Polymerization Method | Electrical Conductivity (σ) | Seebeck Coefficient (S) | Power Factor (S²σ) | Figure of Merit (ZT) |
|---|---|---|---|---|
| In situ Polymerization (optimized) | up to 4398 ± 68 S cm⁻¹ rsc.org | - | up to 148 ± 37 μW m⁻¹ K⁻² rsc.org | - |
| Vapor Phase Polymerization | >1000 S/cm researchgate.net | - | - | up to 0.25 researchgate.net |
Electrochemical Studies and Applications
Redox Potentials and Electrochemical Behavior of Iron p-Toluenesulfonates
The electrochemical behavior of iron p-toluenesulfonate is characterized by the redox transitions of the iron center, typically between the Fe(III), Fe(II), and Fe(0) oxidation states. While specific redox potential values for iron(III) p-toluenesulfonate are not extensively documented in readily available literature, the general electrochemical behavior can be inferred from studies of similar iron complexes. For instance, the Fe(III)/Fe(II) redox couple in iron complexes is known to be influenced by the solvent and the nature of the ligands. nih.govresearchgate.net In cyclic voltammetry studies of iron complexes, the separation between the anodic and cathodic peak potentials (ΔEp) provides insight into the reversibility of the redox process. researchgate.netedaq.com For a reversible one-electron process, the theoretical ΔEp is approximately 57 mV at 25°C, though experimental values can be higher, especially in organic solvents. edaq.com
The electrochemical properties of iron(III) tetraphenylporphyrin (B126558) (Fe(III)TPP), a related iron complex, have been investigated in dimethylformamide (DMF). The cyclic voltammogram of Fe(III)TPP-Cl in the presence of a supporting electrolyte exhibits redox couples corresponding to Fe(III)/Fe(II), Fe(II)/Fe(I), and Fe(I)/Fe(0) transitions. The half-wave potentials (E1/2) for these couples are sensitive to the surrounding chemical environment. nih.gov Similarly, studies on iron(III) acetylacetonate (B107027) in deep eutectic solvents have shown distinct redox peaks, allowing for the determination of electrochemical kinetics. researchgate.net The redox behavior of iron complexes is also dependent on the electrode material used for the measurement. researchgate.net
Electrocatalysis using Iron p-Toluenesulfonate Derivatives
Iron p-toluenesulfonate serves as a versatile precursor for the synthesis of advanced electrocatalysts for a range of important reactions, including the oxygen reduction reaction (ORR), carbon dioxide reduction (CO2R), and hydrogen evolution reaction (HER).
Iron(III) p-toluenesulfonate is a key precursor material for synthesizing Fe, N, and S-functionalized carbon electrocatalysts for the oxygen reduction reaction. sigmaaldrich.com These non-precious metal catalysts are promising alternatives to platinum-based catalysts in fuel cells and metal-air batteries. The pyrolysis of a mixture containing an iron salt like iron tosylate, a nitrogen source, and a sulfur source on a high-surface-area carbon support leads to the formation of active sites, often proposed to be Fe-Nx moieties, which are highly effective for ORR.
Research has shown that Fe- and N-doped carbon catalysts can exhibit excellent ORR activity. For instance, a catalyst prepared through a dual-template-assisted pyrolysis method, resulting in Fe3O4 nanoparticles anchored on Fe/N-doped hollow porous carbon spheres, demonstrated an onset potential of 0.95 V and a half-wave potential of 0.81 V versus the reversible hydrogen electrode (RHE) in 0.10 M KOH, which is comparable to commercial Pt/C catalysts. nih.gov Another study on Fe, B, and N co-doped hollow mesoporous carbon materials reported a high limiting current density and a half-wave potential of 0.859 V, surpassing that of a Pt/C catalyst. nih.gov The incorporation of both Fe(II) and Fe(III) ions into carbon-based catalysts has been shown to enhance their electrocatalytic activity for ORR. nih.gov
Performance of Iron-Based ORR Catalysts
| Catalyst | Electrolyte | Onset Potential (V vs. RHE) | Half-wave Potential (V vs. RHE) | Reference |
|---|---|---|---|---|
| 0.010-Fe/NHPCS-800 | 0.10 M KOH | 0.95 | 0.81 | nih.gov |
| Fe-BN-C-20 | Not Specified | 0.968 | 0.859 | nih.gov |
Iron-based molecular catalysts, often derived from iron salts, are effective for the electrochemical reduction of carbon dioxide (CO2) to value-added chemicals like carbon monoxide (CO) and formic acid. nih.govgoogle.com Iron porphyrins, for example, can selectively catalyze the reduction of CO2 to CO. google.com The catalytic process involves the reduction of the iron center to a lower oxidation state, which then interacts with CO2.
In some systems, p-toluenesulfonic acid is used as a proton donor. For instance, in studies involving iron carbonyl clusters, the strength of the Brønsted acid, such as p-toluenesulfonic acid, can influence the selectivity between hydrogen evolution and CO2 reduction. nih.gov Stronger acids tend to favor hydrogen evolution, while weaker acids can direct the reaction towards the production of formate. nih.gov This highlights the intricate role of the components derived from iron p-toluenesulfonate in steering the catalytic pathways. While direct electrocatalysis by iron p-toluenesulfonate itself is not a primary application, its derivatives, particularly iron phthalocyanine, have been investigated for CO2 reduction, with some studies suggesting the possibility of producing multi-carbon products. chemrxiv.org
Iron-based materials derived from precursors like iron p-toluenesulfonate are also being explored as cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. Iron porphyrin complexes have been shown to electrocatalytically reduce protons to hydrogen gas. researchgate.net
A notable class of HER catalysts derived from iron precursors are iron phosphides. While not directly synthesized from iron tosylate in the cited literature, these materials demonstrate the potential of iron-based compounds in HER catalysis. Another promising approach involves the synthesis of single-shell carbon-encapsulated iron nanoparticles, which have shown high activity and durability for HER. nih.gov The carbon shell protects the active iron core from oxidation while still allowing for catalytic activity. nih.gov
Application in Electrochemical Sensor Materials (focus on material function)
Iron p-toluenesulfonate and its derivatives play a crucial role in the development of electrochemical sensors. One of the primary functions is in the synthesis of conductive polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), which can be used as a sensitive layer in sensors. The in-situ polymerization of EDOT using iron(III) p-toluenesulfonate as an oxidant allows for the creation of PEDOT films with entrapped functional molecules for specific analyte detection.
For example, PEDOT:PSS composites, which can be synthesized using iron(III) p-toluenesulfonate, are used to modify electrodes to enhance their sensitivity for detecting various analytes. acs.org Furthermore, iron oxide nanoparticles, which can be synthesized from iron salt precursors, are used to modify electrodes for the detection of heavy metal ions like Pb(II). nih.gov The presence of both Fe2+ and Fe3+ in some iron oxides can increase electrical conductivity, and the formation of Fe–O–analyte bonds can ensure selectivity. nih.gov Iron-based magnetic nanoparticles can also be functionalized with various groups, including tosyl groups, for use in biosensors. nih.gov In a specific example, an electrochemical sensor for the detection of Fe(III) ions was developed using a pyrene-substituted poly(2,5-dithienylpyrrole), where the formation of the polymer-Fe(III) complex was facilitated in the presence of p-toluene sulfonic acid. researchgate.net This sensor exhibited a good detection limit for Fe(III) ions. researchgate.net
Electrochemical Sensors Utilizing Iron-Based Materials
| Sensor Material | Target Analyte | Detection Limit | Reference |
|---|---|---|---|
| P(TPP)-Fe(III) complex | Fe(III) ions | 1.73 × 10⁻⁷ M | researchgate.net |
| Fe₃O₄@SiO₂-MIP on magnetic carbon paste electrode | Gram-negative bacterial quorum signaling molecules | 8 × 10⁻¹⁰ mol L⁻¹ | nih.gov |
| Au-BiNPs/SH-GO/GCE | Fe(III) | 0.07 μM | mdpi.com |
| 1-SPGE (modified with a spin crossover FeIII-complex) | p-phenylenediamine | 0.062 μM | nih.gov |
Integration in Energy Storage Systems as Electrode Material Precursors
Iron(III) p-toluenesulfonate is extensively used as an oxidant and dopant in the synthesis of conductive polymers, particularly PEDOT, for energy storage applications. researchgate.net The resulting PEDOT films, doped with tosylate anions, exhibit high electrical conductivity and are used as electrode materials in supercapacitors. researchgate.netucla.eduresearchgate.netnih.govnih.gov Supercapacitors based on PEDOT have shown excellent charge storage capacity and cycling stability. ucla.eduresearchgate.net The morphology and conductivity of the PEDOT films can be controlled by the polymerization conditions, including the concentration of the iron(III) p-toluenesulfonate oxidant. researchgate.net
In addition to supercapacitors, iron-based compounds are being investigated as electrode materials for lithium-ion batteries. Iron p-toluenesulfonate can serve as a precursor for creating composite electrodes. For instance, p-toluenesulfonic acid has been used in deep-eutectic solvents for the recycling of cathode materials from spent lithium-ion batteries. acs.org Furthermore, research into novel cathode chemistries for lithium-ion batteries includes the use of iron metal powder in combination with lithium salts to form high-energy battery electrodes. nih.gov While not a direct application of iron p-toluenesulfonate as a precursor, this highlights the broader interest in iron-based materials for next-generation batteries. The use of iron(III) p-toluenesulfonate in the in-situ chemical polymerization of pyrrole (B145914) on the surface of LiFePO4 particles has been described to improve the performance of these cathode materials. researchgate.net
Energy Storage Applications of Materials Derived from Iron p-Toluenesulfonate
| Application | Material | Key Feature | Reference |
|---|---|---|---|
| Supercapacitor | PEDOT:Tosylate | High charge storage and cycling stability | researchgate.netucla.edu |
| Supercapacitor | PEDOT/rGO composite | Good capacitive properties and cycling stability | researchgate.net |
| Lithium-ion Battery | LiFePO₄/PPy composite | Improved electrochemical performance | researchgate.net |
| Lithium-ion Battery | Iron metal/LiF/Li₃PO₄ composite | High reversible capacity and specific energy | nih.gov |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies are pivotal in understanding the geometry, electronic properties, and reactivity of iron p-toluenesulfonate complexes.
While specific DFT studies published exclusively on iron p-toluenesulfonate are not abundant in the literature, the principles can be understood from research on its components and related iron complexes. For instance, a DFT investigation of p-toluenesulfonic acid (p-TSA) using the B3LYP functional and 6-311++G(d,p) basis set has provided detailed information on its optimized structure, vibrational frequencies, and electronic properties. researchgate.net Such studies calculate bond lengths, bond angles, and the distribution of electron density, which are fundamental to understanding how the tosylate anion interacts with the iron center. researchgate.net
In computational studies of iron(II) complexes with other ligands, such as diimines, DFT calculations have shown that the highest occupied molecular orbitals (HOMO) are typically metal-centered (i.e., located on the iron atom), while the lowest unoccupied molecular orbitals (LUMO) are centered on the ligands. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the complex. For p-toluenesulfonic acid, the calculated HOMO-LUMO energy gap is approximately 6.331 eV, indicating high stability. researchgate.net When complexed with iron, this value would be expected to change significantly, influencing the complex's reactivity.
The reactivity of iron(III) p-toluenesulfonate as a Lewis acid catalyst and an oxidant in various organic reactions, such as acylations, alcohol oxidations, and polymerizations, is well-documented experimentally. a2bchem.comiwu.eduresearchgate.netresearchgate.netresearchgate.netacs.org DFT calculations can elucidate the mechanisms of this reactivity. For example, DFT can be used to model the interaction between the iron center and substrates, mapping out the reaction pathways and calculating the activation energies for different steps. Recent DFT calculations on single-atom iron catalysts have been used to study the generation of highly reactive iron(IV)-oxo species, revealing how the coordination environment of the iron atom influences its catalytic activity. nih.gov Similar studies on iron p-toluenesulfonate could explain its effectiveness in facilitating reactions like the conversion of alcohols to carbonyl compounds and in C-H functionalization. a2bchem.com
Table 1: Selected Computed Properties of p-Toluenesulfonic Acid (p-TSA) from DFT Studies
| Property | Value |
|---|---|
| Optimized Energy | 9531.775 eV |
| Dipole Moment | 0.3818 Debye |
| HOMO Energy | -8.113 eV |
| LUMO Energy | -1.782 eV |
| HOMO-LUMO Gap | 6.331 eV |
Data sourced from a DFT study on p-toluenesulfonic acid. researchgate.net
Molecular Dynamics (MD) Simulations of Iron p-Toluenesulfonate Systems and Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the time-dependent behavior of a molecular system, providing detailed information on conformational changes, solvation, and transport properties.
Specific MD simulation studies focusing on iron p-toluenesulfonate are not extensively reported. However, related research provides a framework for what such studies could reveal. For example, MD simulations of aqueous iron(III) ions have been performed to study the structure and dynamics of their hydration shells and hydrolysis products. researchgate.net These simulations show a permanent transfer of protons around the iron(III) ion and provide insights into the geometry and energetics of the hydrated complexes. researchgate.net
An MD study of an iron p-toluenesulfonate system would typically involve placing the iron cation and several p-toluenesulfonate anions in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms would be described by a force field. The simulation would then track the positions and velocities of all atoms over time, generating a trajectory that can be analyzed to understand various phenomena:
Solvation Structure: Analysis of radial distribution functions (RDFs) from the simulation can reveal the arrangement of solvent molecules and tosylate anions around the iron cation.
Ion Pairing: MD can quantify the extent of contact and solvent-separated ion pairs between the iron cation and the tosylate anions, which is crucial for understanding its behavior in solution.
Dynamics: The simulation can be used to calculate transport properties like diffusion coefficients for the individual ions, providing insight into their mobility.
In a study related to catalysis by iron(III) tosylate, MD calculations showed a strong interaction between benzaldehyde (B42025) (a product of benzyl (B1604629) alcohol oxidation) and chloroform (B151607) molecules (the solvent). researchgate.net This finding suggested that the solvent could "protect" the aldehyde from further oxidation to carboxylic acid, thereby controlling the reaction's selectivity. researchgate.net This highlights how MD simulations can be applied to understand the role of the environment in reactions involving iron p-toluenesulfonate.
Computational Design and Prediction of Novel Iron p-Toluenesulfonate Complexes
Computational chemistry is an integral part of modern materials and catalyst design. While there are no specific reports on the computational design of novel iron p-toluenesulfonate complexes, the general strategies employed in computational materials science are applicable. The process typically involves a synergistic loop of design, synthesis, and characterization, where computation plays a key role in the initial design phase.
The design of novel complexes could start with the basic iron p-toluenesulfonate scaffold, [Fe(OTs)n]^(3-n) or [Fe(OTs)n]^(2-n), where OTs represents the p-toluenesulfonate anion. Computational methods can then be used to predict how modifications to this structure would affect its properties. This could involve:
Ligand Modification: The p-toluenesulfonate ligand itself could be modified by adding different functional groups to the benzene (B151609) ring. DFT calculations could predict how these modifications alter the electronic properties (e.g., the HOMO-LUMO gap) and, consequently, the reactivity or spectroscopic signature of the complex.
Introduction of Co-ligands: Novel complexes could be designed by introducing other ligands into the coordination sphere of the iron atom. For example, nitrogen- or oxygen-donating ligands could be added to create mixed-ligand complexes. Computational screening could be used to rapidly evaluate a large library of potential co-ligands, predicting the stability and electronic properties of the resulting complexes. Synthesis of iron(II) complexes with β-ketoiminate ligands is one such experimental example. rsc.org
Exploring Different Oxidation and Spin States: DFT can be used to calculate the relative energies of iron in different oxidation states (e.g., Fe(II), Fe(III), Fe(IV)) and spin states (e.g., high-spin vs. low-spin). This is crucial for designing complexes with specific magnetic or catalytic properties.
The goal of such computational design would be to identify promising candidate structures with enhanced catalytic activity, desired solubility, or specific optical or magnetic properties, thereby guiding synthetic efforts toward the most promising targets.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are widely used to predict and interpret various types of spectra, providing a direct link between the molecular structure and its spectroscopic signature.
Vibrational Spectroscopy: DFT calculations can accurately predict infrared (IR) and Raman spectra. A theoretical study on p-toluenesulfonic acid has assigned its characteristic vibrational modes, such as the C-H and methyl group vibrations. researchgate.net For an iron p-toluenesulfonate complex, DFT could predict how coordination to the iron atom shifts these vibrational frequencies and could also predict the new vibrational modes associated with the Fe-O bonds. This was demonstrated in a study of iron-catechol polymers, where DFT calculations were instrumental in interpreting the IR and Raman spectra and confirming the formation of Fe-O bonds. mdpi.com
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-visible absorption spectra. It can calculate the energies of electronic transitions and their corresponding oscillator strengths. For iron complexes, these spectra are often characterized by d-d transitions (on the metal center) and metal-to-ligand charge transfer (MLCT) bands. nih.gov Computational predictions can help assign the bands observed in experimental spectra and understand the electronic transitions involved.
Reaction Pathways: Computational chemistry can map the potential energy surface of a chemical reaction, identifying intermediates, transition states, and activation barriers. This provides a detailed mechanistic understanding that complements experimental kinetic studies. For example, the catalytic cycle of an iron p-toluenesulfonate-catalyzed oxidation reaction could be modeled to understand substrate binding, the oxidation step, and product release. A patent for the synthesis of iron p-toluenesulfonate describes a reaction pathway involving the reaction of iron hydroxide (B78521) with p-toluenesulfonic acid, a process that could be modeled computationally to optimize reaction conditions. google.com
Quantum Chemical Descriptors for Structure-Activity Relationships
Quantum chemical descriptors are properties derived from the electronic wavefunction or electron density of a molecule, which can be calculated using methods like DFT. These descriptors quantify various aspects of a molecule's electronic structure and can be used in Quantitative Structure-Activity Relationship (QSAR) models. QSAR models aim to find a mathematical relationship between the chemical structure and a specific biological or chemical activity. rsc.org
For iron p-toluenesulfonate and its derivatives, a range of quantum chemical descriptors could be calculated to build QSAR models. Key descriptors include:
Energies of Frontier Orbitals (HOMO and LUMO): These are related to the ability of a molecule to donate or accept electrons. A lower LUMO energy indicates a better electron acceptor, while a higher HOMO energy indicates a better electron donor.
HOMO-LUMO Gap: This relates to the chemical stability and reactivity of the molecule.
Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and include:
Electronegativity (χ): A measure of the power of an atom or group to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
Electrostatic Potential (ESP): The ESP mapped onto the molecular surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.
Atomic Charges: These describe the distribution of charge within the molecule.
Table 2: Computed Descriptors for Iron(III) p-toluenesulfonate
| Descriptor | Value (Anhydrous) | Value (Hexahydrate) |
|---|---|---|
| Molecular Formula | C21H21FeO9S3 | C21H33FeO15S3 |
| Molecular Weight | 569.4 g/mol | 677.5 g/mol |
| Complexity | 193 | 193 |
| Hydrogen Bond Acceptor Count | 9 | 15 |
| Covalently-Bonded Unit Count | 4 | 10 |
Data sourced from PubChem. nih.govnih.gov
These descriptors, once calculated for a series of related iron p-toluenesulfonate complexes, could be correlated with an experimentally measured activity, such as their catalytic efficiency in a specific reaction. The resulting QSAR model could then be used to predict the activity of new, unsynthesized complexes, thereby guiding the design of more effective catalysts.
Advanced Research Methodologies and Techniques
In Situ and Operando Spectroscopic Techniques for Reaction Monitoring
The ability to observe chemical transformations as they happen is paramount to understanding reaction mechanisms. In situ and operando spectroscopy are powerful tools that allow researchers to monitor reactions under actual process conditions, providing real-time data on the evolution of reactants, intermediates, and products. nih.govmdpi.comresearchgate.net
In the context of reactions catalyzed by iron(II) p-toluenesulfonate, techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy are invaluable. youtube.com For instance, during polymerization reactions, FTIR can track the disappearance of monomer-specific vibrational bands and the concurrent appearance of polymer-related signals. youtube.com This allows for the precise determination of reaction kinetics and can reveal the influence of reaction parameters on the rate of conversion. youtube.comspectroscopyonline.com
A key advantage of operando spectroscopy is its capacity to correlate the structural state of the catalyst with its catalytic activity and selectivity. mdpi.comresearchgate.net By combining spectroscopic data with simultaneous performance measurements, a more complete picture of the catalytic cycle can be constructed. nih.gov For iron-based catalysts, this could involve monitoring changes in the iron's oxidation state or coordination environment during the reaction, providing crucial information about the active species. youtube.com
Neutron Scattering and Synchrotron-Based Studies for Structural and Dynamics Investigations
To fully comprehend the function of iron(II) p-toluenesulfonate, a detailed understanding of its three-dimensional structure and dynamic properties is essential. Neutron scattering and synchrotron-based techniques offer unparalleled capabilities for probing materials at the atomic and molecular level.
Synchrotron-based X-ray techniques, such as X-ray Absorption Spectroscopy (XAS), are highly sensitive to the local electronic and geometric structure of the absorbing atom. escholarship.orgrsc.org X-ray Absorption Near Edge Structure (XANES) can provide information about the oxidation state and coordination geometry of the iron center. nih.govresearchgate.net For example, a shift in the X-ray absorption edge can indicate a change in the iron's oxidation state from Fe(II) to Fe(III) during a catalytic reaction. nih.gov Extended X-ray Absorption Fine Structure (EXAFS) analysis, on the other hand, can determine the distances, coordination number, and species of the atoms immediately surrounding the iron center, offering a detailed view of its coordination sphere. escholarship.org
| Technique | Information Obtained | Relevance to Iron(II) p-toluenesulfonate |
| Neutron Diffraction | Precise atomic positions (including hydrogen), magnetic structure. aps.orgaps.org | Determination of the coordination environment of the iron(II) ion and the conformation of the p-toluenesulfonate ligand. |
| SANS | Mesoscopic structure and morphology (1-300 nm). aps.orgnih.gov | Characterization of the bulk structure of polymers synthesized using an iron(II) p-toluenesulfonate catalyst. |
| XANES | Oxidation state, coordination geometry. nih.govresearchgate.net | Monitoring changes in the iron's oxidation state (e.g., Fe(II) to Fe(III)) during catalytic processes. nih.gov |
| EXAFS | Interatomic distances, coordination numbers, neighboring atom types. escholarship.org | Detailed structural analysis of the local environment around the iron atom in the solid state and in solution. |
High-Throughput Screening for Material Discovery
The discovery of new materials and catalysts can be a time-consuming process. High-throughput screening (HTS) has emerged as a revolutionary approach to accelerate this discovery by rapidly testing large libraries of compounds for a desired property. limes-institut-bonn.denih.gov
In the context of iron(II) p-toluenesulfonate, HTS can be employed to efficiently screen its catalytic activity in a wide range of chemical transformations. For instance, by using automated robotic systems and miniaturized reaction vessels, thousands of reactions can be run in parallel under varying conditions (e.g., different solvents, temperatures, or co-catalysts). sigmaaldrich.com This allows for the rapid identification of optimal reaction conditions and the discovery of new applications for this catalyst.
Quantitative HTS (qHTS) takes this a step further by generating concentration-response curves for every compound in the library in a single experiment. nih.gov This provides a wealth of data on the potency and efficacy of the catalyst, enabling the rapid elucidation of structure-activity relationships. nih.gov Such an approach could be used to systematically modify the structure of the p-toluenesulfonate ligand and screen the resulting iron complexes to develop even more active and selective catalysts.
Advanced Data Analysis and Chemometrics in Chemical Research
The large and complex datasets generated by modern analytical techniques necessitate the use of advanced data analysis and chemometric methods to extract meaningful information. Chemometrics applies multivariate statistics to chemical data, allowing for the identification of patterns and relationships that may not be apparent from a simple inspection of the data.
In the study of iron(II) p-toluenesulfonate, chemometric methods can be applied to the analysis of spectroscopic data obtained from in situ reaction monitoring. For example, multivariate curve resolution can be used to deconvolute complex spectral mixtures, allowing for the determination of the concentration profiles of individual species, including transient intermediates. nih.gov
Kinetic analysis of reactions catalyzed by iron complexes can also be enhanced by these methods. nih.govmdpi.com By fitting experimental data to various kinetic models, it is possible to determine the reaction order, rate constants, and activation parameters. This information is crucial for understanding the reaction mechanism and for optimizing the process. For instance, analyzing the temperature dependence of reaction rates can provide insights into the activation enthalpy and entropy of the catalytic process. nih.gov
The application of these advanced data analysis techniques is essential for maximizing the knowledge gained from experimental studies of iron(II) p-toluenesulfonate, ultimately leading to a deeper understanding of its chemical behavior and catalytic potential.
Future Directions and Emerging Research Areas
Integration with Nanoscience and Nanotechnology
The synergy between iron p-toluenesulfonate and the nano-realm is a burgeoning field of research, promising innovations in advanced materials and electronics. The compound serves as a critical component in the synthesis and development of various nanomaterials. chemimpex.com
Its primary role is as an oxidant and a precursor material. For instance, iron(III) p-toluenesulfonate hexahydrate is instrumental in the vapor phase polymerization synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms. sigmaaldrich.com These nanofilms are highly conductive and have significant potential in electronics. Research has shown that by varying the concentration of the iron(III) p-toluenesulfonate oxidant solution, the growth rate and final thickness of the PEDOT nanofilms can be precisely controlled. researchgate.net This level of control is crucial for fabricating components for printed electronic systems, such as all-printed multicolored electrochromic displays. researchgate.net
Furthermore, iron p-toluenesulfonate is employed as a precursor for creating iron, nitrogen, and sulfur-functionalized carbon electrocatalysts, which are vital for advancing oxygen reduction reaction technologies in energy systems. sigmaaldrich.com The compound is also utilized in the development of magnetic nanoparticles, which are under investigation for sophisticated applications in targeted drug delivery and advanced medical imaging technologies. chemimpex.com The ability of iron p-toluenesulfonate to facilitate the creation of these complex nanomaterials underscores its importance in the progression of nanotechnology. chemimpex.com
Table 1: Applications of Iron p-Toluenesulfonate in Nanotechnology
| Application Area | Specific Use of Iron p-Toluenesulfonate | Resulting Nanomaterial/Product | Reference |
|---|---|---|---|
| Conductive Polymers | Oxidant in Vapor Phase Polymerization (VPP) | Poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms | sigmaaldrich.comresearchgate.net |
| Energy Systems | Precursor Material | Fe, N, and S functionalized carbon electrocatalysts | sigmaaldrich.com |
| Medical Technology | Development of Magnetic Nanoparticles | Drug delivery and imaging agents | chemimpex.com |
Sustainable Chemistry and Circular Economy Approaches for Iron p-Toluenesulfonates
In an era increasingly focused on sustainability, iron p-toluenesulfonate is emerging as a compound of interest within the principles of green chemistry and the circular economy. Its appeal stems from its favorable environmental profile; it is inexpensive, relatively non-toxic, and easy to handle. acs.orgacs.org
The principles of the circular economy, which emphasize the reuse of materials and the reduction of waste, are demonstrated in recent research involving iron p-toluenesulfonate. A significant application is the conversion of biomass waste into value-added products. nih.gov Researchers have successfully used iron(III) p-toluenesulfonate for the chemical oxidation of 3,4-ethylenedioxythiophene (B145204) (EDOT) on a template made from potato waste-derived starch. nih.gov This process creates a conductive porous biopolymer, effectively turning agricultural waste into a functional material for electronic or environmental applications. This strategy of functionalizing porous biopolymers obtained from natural sources is a key example of balancing technological progress with sustainability. nih.gov Even the production method for iron p-toluenesulfonate can be designed to be environmentally conscious, with processes that are simple, have low energy consumption, and result in minimal pollution. google.com
Interdisciplinary Research Frontiers and Novel Applications
Iron p-toluenesulfonate is a versatile Lewis acid catalyst and oxidant that bridges multiple scientific disciplines, leading to novel applications and fostering interdisciplinary research. chemimpex.com Its utility spans organic synthesis, materials science, and environmental technology.
In materials science , the compound is a cornerstone in the synthesis of conductive polymers, most notably poly-ethylenedioxy thiophene (B33073) (PEDOT). google.com This polymer is critical for manufacturing solid-state capacitors, which benefit from high conductivity, stability, and a long lifespan. google.combeili.com The reaction between iron p-toluenesulfonate and EDOT produces a PEDOT with high conductivity and excellent environmental stability, making it suitable for applications like high electrical conductivity polymer coatings. google.combeili.com Research is also focused on enhancing the performance of lithium-ion batteries by coating electrodes with a conformal PEDOT layer synthesized using this oxidant, which improves conduction pathways and ion diffusion. researchgate.net
In organic chemistry , iron(III) p-toluenesulfonate is valued as an efficient, inexpensive, and commercially available catalyst. iwu.edu It effectively catalyzes a variety of reactions, including the acetylation of alcohols and phenols, the Biginelli reaction for synthesizing heterocycles, and the conjugate addition of indoles to chalcones. acs.orgiwu.edu Its mild and relatively non-corrosive nature makes it an attractive option for synthesizing a range of organic molecules like homoallyl ethers. iwu.edu
Beyond these areas, emerging frontiers include its use in environmental remediation for the removal of pollutants from wastewater and as a corrosion inhibitor in protective coatings for the construction and automotive industries. chemimpex.com
Table 2: Interdisciplinary Applications of Iron p-Toluenesulfonate
| Field | Application | Function of Iron p-Toluenesulfonate | Reference |
|---|---|---|---|
| Materials Science | Synthesis of PEDOT | Oxidant | google.combeili.com |
| Organic Synthesis | Acylation, Biginelli Reaction, etc. | Lewis Acid Catalyst | acs.orgiwu.edu |
| Energy Storage | High-performance Li-ion batteries | Synthesis of conductive electrode coatings | researchgate.net |
| Environmental Tech | Wastewater Treatment | Pollutant Removal Agent | chemimpex.com |
Challenges and Opportunities in Iron p-Toluenesulfonate Academic Research
The expanding utility of iron p-toluenesulfonate presents both challenges and significant opportunities for academic research.
Challenges: A primary challenge lies in achieving precise control over the properties of the materials synthesized using iron p-toluenesulfonate. For instance, in the vapor phase polymerization of PEDOT, tuning the electrical conductivity and transparency of the resulting thin films requires careful manipulation of the oxidant content and potential post-synthesis treatments. researchgate.net Another area of academic debate is the fundamental growth mechanism (whether top-down or bottom-up) during this polymerization process, a question that remains a subject of ongoing investigation. researchgate.net Furthermore, when used in biopolymer composites, the interaction time between the iron oxidant and the template can affect the amount of the p-toluenesulfonate counter-ion in the final matrix, influencing its electrical performance. nih.gov
Opportunities: The opportunities for future research are vast and exciting. There is considerable scope for expanding the catalytic applications of iron p-toluenesulfonate in a wider array of organic transformations. acs.org A major frontier is the continued development of novel functional materials. This includes creating new electrocatalysts for energy applications and exploring its use with a diverse range of biopolymer templates, like starches from various biomass sources, to create innovative, sustainable conductive materials. sigmaaldrich.comnih.gov The potential for these materials in flexible and printed electronics, sensors, and advanced energy storage systems (supercapacitors and batteries) represents a significant avenue for future exploration. researchgate.netgoogle.com Investigating the synthesis of unique nanostructures, such as by hybridizing PEDOT:Tos precursors with block copolymers, opens up further possibilities for tailoring material properties at the nanoscale. researchgate.net
Q & A
Q. Q1. What experimental parameters are critical for synthesizing iron complexes with 4-methylbenzenesulfonic acid, and how can reproducibility be ensured?
Methodological Answer:
- Synthesis Optimization : Key parameters include stoichiometric ratios (e.g., iron salt to sulfonic acid molarity), solvent selection (polar aprotic solvents like DMF enhance solubility), and reaction temperature (e.g., 85°C for efficient esterification ).
- Reproducibility : Standardize catalyst loading (e.g., 4-methylbenzenesulfonic acid at 5–10 mol% for O-acylation ), use inert atmospheres to prevent oxidation of Fe(II) , and validate purity via elemental analysis and NMR (1H/13C) .
Q. Q2. How can researchers characterize the structural and electronic interactions between iron and sulfonic acid groups in coordination polymers?
Methodological Answer:
- Spectroscopic Techniques : Use FT-IR to identify sulfonate (–SO3) stretching vibrations (~1030 cm⁻¹) and Fe–O coordination bonds (~450–550 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolve crystallographic details, such as octahedral Fe(II) coordination with sulfonate linkers and water molecules .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 210°C for carbon-based sulfonic acid catalysts ).
Advanced Research Questions
Q. Q3. What mechanistic insights explain the catalytic synergy between iron and 4-methylbenzenesulfonic acid in esterification reactions?
Methodological Answer:
- Acid-Base Cooperation : The sulfonic acid group protonates carbonyl intermediates, while Fe(II) acts as a Lewis acid to polarize ester bonds. This dual activation reduces activation energy .
- Kinetic Studies : Perform rate measurements under varying acid/Fe ratios to identify rate-limiting steps. For example, Fe(II)-sulfonate complexes show enhanced turnover frequencies in microwave-assisted reactions .
- In Situ Spectroscopy : Monitor reaction progress via Raman or NMR to track intermediate species .
Q. Q4. How do pH and solvent polarity influence the stability of iron-sulfonate complexes in aqueous catalytic systems?
Methodological Answer:
- pH-Dependent Stability : Below pH 3, sulfonic acid groups remain protonated, stabilizing Fe(II) coordination. Above pH 5, hydrolysis occurs, forming Fe(OH)2 and sulfonate anions .
- Solvent Screening : Use dielectric constant (ε) as a predictor: polar solvents (ε > 30, e.g., water) destabilize Fe–sulfonate bonds, while DMF (ε = 37) balances solubility and stability .
- Contradiction Resolution : Some studies report Fe(III) dominance in aqueous systems, while others observe Fe(II) stability under N2 . Address this via redox potentiometry and XPS validation.
Q. Q5. What strategies mitigate degradation of iron-sulfonate catalysts under oxidative conditions?
Methodological Answer:
- Stabilization Techniques :
- Degradation Analysis : Employ ICP-MS to quantify Fe leaching and EPR to detect radical intermediates .
Data Analysis and Interpretation
Q. Q6. How should researchers resolve contradictions in reported catalytic efficiencies of iron-sulfonate systems across studies?
Methodological Answer:
- Variable Isolation : Systematically test variables (e.g., Fe oxidation state, sulfonic acid pKa) using controlled experiments .
- Meta-Analysis : Compare activation energies (Ea) from Arrhenius plots; discrepancies may arise from unaccounted surface-area effects in heterogeneous catalysts .
- Computational Modeling : Use DFT to predict binding energies and reaction pathways, reconciling experimental data .
Q. Q7. What advanced techniques quantify the proton conductivity of iron-sulfonate membranes for fuel cell applications?
Methodological Answer:
- Impedance Spectroscopy : Measure conductivity (10⁻³–10⁻¹ S/cm) under humidified conditions .
- Morphology-Property Links : Correlate SAXS data (ionomer cluster size) with proton transport rates .
- Durability Testing : Expose membranes to accelerated stress tests (e.g., 80°C, 90% RH) and monitor Fe leaching via ICP-OES .
Tables for Key Data Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
